1-(dichloro-1,3-thiazol-5-yl)ethan-1-one
Description
Historical Development of Thiazole (B1198619) Chemistry with Emphasis on Halogenated Derivatives
The journey into the world of thiazole chemistry began in the late 19th century, with the pioneering work of Hantzsch and Hofmann laying the foundational groundwork. The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, remains a prominent method for constructing the thiazole ring. google.com This fundamental discovery opened the door to a vast array of thiazole derivatives.
Initially, research focused on understanding the basic structure and reactivity of the thiazole ring. It was established that thiazole is an aromatic compound, owing to the delocalization of pi-electrons, which imparts it with a stability greater than its oxazole (B20620) counterparts. frontiersin.org The presence of both a sulfur and a nitrogen atom in the ring creates a unique electronic environment, influencing its reactivity in substitution reactions. organic-chemistry.org
The introduction of halogen atoms to the thiazole scaffold marked a significant advancement in the field. Halogenation, while sometimes challenging under normal conditions, was found to be achievable, often at high temperatures, leading to compounds like 2-bromothiazole. organic-chemistry.org These halogenated thiazoles proved to be versatile intermediates in organic synthesis. The halogen atoms serve as excellent leaving groups in nucleophilic substitution reactions and are instrumental in transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of functional groups onto the thiazole ring. chemicalbook.com This has been pivotal in the synthesis of complex, biologically active molecules. The development of methods to produce dichlorothiazole derivatives, for instance through the reaction of 5-methyl-2,4-thiazolidinedione with phosphorus oxychloride, has further expanded the synthetic utility of halogenated thiazoles. google.com
Significance of Substituted 1,3-Thiazole Scaffolds in Modern Organic Synthesis
The 1,3-thiazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. ambeed.com Its ability to engage in hydrogen bonding and other molecular interactions makes it an attractive component in the design of new therapeutic agents. nih.gov Thiazole derivatives have demonstrated a remarkably broad spectrum of pharmacological activities. ambeed.comresearchgate.net
The versatility of the thiazole scaffold is a key reason for its prevalence in modern organic synthesis. The ring system is relatively stable and can be functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties. This modularity is crucial in the process of lead optimization in drug discovery, where small structural changes can lead to significant improvements in efficacy and selectivity. youtube.com
The synthesis of 2,4-disubstituted thiazoles, in particular, has been a major focus of research. nih.gov These compounds often serve as key building blocks for more complex molecular architectures. The ability to introduce different substituents at the 2- and 4-positions allows for the creation of large libraries of compounds for high-throughput screening.
Rationale for Comprehensive Academic Investigation of 1-(dichloro-1,3-thiazol-5-yl)ethan-1-one
A comprehensive academic investigation into This compound is warranted for several compelling reasons, stemming from the convergence of its structural features: a dichlorinated thiazole ring and an ethanone (B97240) substituent.
Firstly, the presence of two chlorine atoms on the thiazole ring is anticipated to significantly modulate its electronic properties. Halogens are known to influence the lipophilicity and metabolic stability of molecules, which are critical parameters in drug design. The specific placement of these chlorine atoms could also direct further chemical transformations, making it a potentially valuable synthetic intermediate.
Secondly, the ethanone group (an acetyl group) introduces a ketone functionality. Ketones are versatile functional groups that can participate in a wide range of chemical reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. The presence of this group on the thiazole ring opens up avenues for the synthesis of a new family of thiazole derivatives with potentially novel biological activities.
Given the established importance of both halogenated heterocycles and ketone-containing compounds in medicinal chemistry, This compound represents a logical, yet currently underexplored, target for synthesis and evaluation. Its unique combination of functional groups suggests potential applications as a precursor for novel pharmaceuticals or advanced materials.
Overview of Research Scope and Methodological Approaches for this compound
The research scope for This compound would encompass its synthesis, characterization, and exploration of its chemical reactivity. A plausible synthetic approach would involve a multi-step process. The initial step would likely be the synthesis of a dichlorinated thiazole precursor. Following the synthesis of the dichlorothiazole, the ethanone group could be introduced via a Friedel-Crafts acylation or a related reaction. youtube.comyoutube.comkhanacademy.org
Once synthesized, a thorough characterization of the compound would be essential. This would involve a suite of spectroscopic and analytical techniques to confirm its structure and purity.
The exploration of the chemical reactivity of This compound would form a significant part of the investigation. The reactivity of the ketone group could be explored through reactions such as reduction to the corresponding alcohol or conversion to an oxime or hydrazone. The influence of the dichloro-substituted thiazole ring on the reactivity of the ethanone group would be of particular interest.
Data Tables
Table 1: General Properties of Representative Thiazole Derivatives
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Application/Significance |
| Thiazole | C₃H₃NS | 85.13 | Parent compound of the thiazole family |
| Sulfathiazole | C₉H₉N₃O₂S₂ | 255.32 | Antimicrobial agent |
| Meloxicam | C₁₄H₁₃N₃O₄S₂ | 351.4 | Non-steroidal anti-inflammatory drug (NSAID) |
| Ritonavir | C₃₇H₄₈N₆O₅S₂ | 720.95 | Antiretroviral drug for HIV/AIDS |
| Thiamine (Vitamin B1) | C₁₂H₁₇N₄OS⁺ | 265.36 | Essential nutrient with a thiazolium ring |
Table 2: Spectroscopic Data for a Hypothetical Characterization of this compound
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Signals corresponding to the methyl protons of the ethanone group and any protons on the thiazole ring (if present). |
| ¹³C NMR | Resonances for the carbonyl carbon, the methyl carbon, and the carbon atoms of the dichlorothiazole ring. |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretch of the ketone, and bands associated with the C=N and C-S stretching of the thiazole ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound, with a characteristic isotopic pattern due to the two chlorine atoms. |
Structure
3D Structure
Properties
CAS No. |
1823383-10-3 |
|---|---|
Molecular Formula |
C5H3Cl2NOS |
Molecular Weight |
196.05 g/mol |
IUPAC Name |
1-(2,4-dichloro-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C5H3Cl2NOS/c1-2(9)3-4(6)8-5(7)10-3/h1H3 |
InChI Key |
AEAWXRXSZKOWSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 1 Dichloro 1,3 Thiazol 5 Yl Ethan 1 One
Reactivity Profile of the Dichloro-1,3-thiazolyl Moiety
The two chlorine atoms on the thiazole (B1198619) ring are activated towards nucleophilic attack due to the electron-deficient nature of the aromatic ring, which is enhanced by the C5-acetyl group. Conversely, the ring is strongly deactivated towards electrophilic substitution.
Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for 1-(2,4-dichloro-1,3-thiazol-5-yl)ethan-1-one. The chlorine atoms at the C2 and C4 positions serve as leaving groups and can be displaced by a variety of nucleophiles. The regioselectivity of this substitution is influenced by the electronic environment of the thiazole ring. In analogous dichlorinated heterocyclic systems like 2,4-dichloropyrimidines and 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the C4 position under milder conditions. wuxiapptec.comstackexchange.com This preference is attributed to the C4 position being para to one of the ring heteroatoms, which provides better stabilization of the negative charge in the Meisenheimer intermediate. stackexchange.com For 1-(2,4-dichloro-1,3-thiazol-5-yl)ethan-1-one, the C4-chloro is similarly expected to be more reactive than the C2-chloro. The strong electron-withdrawing acetyl group at C5 further activates both positions.
Reactions with various nucleophiles, such as amines, alkoxides, and thiolates, can lead to monosubstituted or disubstituted products depending on the reaction conditions and stoichiometry of the nucleophile. For instance, reaction with one equivalent of an amine would likely yield the 4-amino-2-chloro-thiazole derivative, while harsher conditions or an excess of the nucleophile could lead to disubstitution.
| Nucleophile | Expected Major Product (Monosubstitution) | Reaction Conditions (Analogous Systems) | Reference |
| Primary/Secondary Amine (e.g., RNH₂) | 1-(4-(Alkylamino)-2-chloro-1,3-thiazol-5-yl)ethan-1-one | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, EtOH), Moderate Temperature | researchgate.netnih.gov |
| Alkoxide (e.g., NaOR) | 1-(4-Alkoxy-2-chloro-1,3-thiazol-5-yl)ethan-1-one | Solvent (e.g., corresponding alcohol), Room Temp to Reflux | documentsdelivered.com |
| Thiolate (e.g., NaSR) | 1-(2-Chloro-4-(alkylthio)-1,3-thiazol-5-yl)ethan-1-one | Base, Aprotic Solvent (e.g., DMF) | documentsdelivered.com |
This table presents expected reactions based on the reactivity of analogous chlorothiazoles and other dichlorinated heterocycles.
The thiazole ring in 1-(2,4-dichloro-1,3-thiazol-5-yl)ethan-1-one is highly deactivated towards electrophilic aromatic substitution. This deactivation is a cumulative effect of:
The electron-withdrawing nature of the two chlorine atoms.
The powerful electron-withdrawing and meta-directing acetyl group at the C5 position.
The inherent electron-deficient character of the thiazole ring itself, where the nitrogen atom acts as an electron sink.
As a result, there are no available positions on the thiazole ring for effective electrophilic attack. Standard electrophilic reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation are not expected to proceed under normal conditions. Attempting such reactions would likely require exceptionally harsh conditions that could lead to the degradation of the molecule rather than the desired substitution.
Halogen exchange reactions, such as the Finkelstein reaction, provide a pathway to replace the chlorine atoms with other halogens. These transformations are valuable for modulating the reactivity of the molecule, for example, by introducing a more reactive iodine atom or for the synthesis of fluorinated analogues. For aryl chlorides, these reactions often require metal catalysis or the use of polar aprotic solvents at high temperatures. google.com
A typical halogen exchange would be the conversion of the dichloro compound to a difluoro or diiodo derivative. The regioselectivity would likely follow the same pattern as other nucleophilic substitutions, with the C4-chloro being more susceptible to exchange than the C2-chloro. For example, reacting the compound with potassium fluoride (B91410) in the presence of a phase-transfer catalyst in a high-boiling polar solvent could selectively replace the C4-chlorine with fluorine.
| Reagent | Expected Product | Conditions (from similar systems) | Reference |
| Potassium Fluoride (KF) | 1-(2-Chloro-4-fluoro-1,3-thiazol-5-yl)ethan-1-one | Phase-transfer catalyst (e.g., tetraphenylphosphonium (B101447) bromide), polar aprotic solvent (e.g., sulfolane), 150-180°C | google.com |
| Sodium Iodide (NaI) | 1-(2-Chloro-4-iodo-1,3-thiazol-5-yl)ethan-1-one | Copper(I) iodide catalyst, ligand (e.g., a diamine), polar solvent (e.g., DMF, NMP) | researchgate.net |
This table is predictive, based on established methods for halogen exchange on deactivated aryl chlorides.
Reactions at the Ethanone (B97240) Moiety of 1-(dichloro-1,3-thiazol-5-yl)ethan-1-one
The ethanone group exhibits typical ketone chemistry, allowing for a wide range of transformations at the carbonyl group and the adjacent alpha-carbon (the methyl group).
The carbonyl group of the ethanone moiety is susceptible to reduction and nucleophilic attack.
Reduction: The ketone can be reduced to a secondary alcohol, 1-(1-(2,4-dichloro-1,3-thiazol-5-yl)ethanol), using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). More vigorous reduction methods, such as the Wolff-Kishner (hydrazine, KOH) or Clemmensen (Zn(Hg), HCl) reductions, can achieve complete deoxygenation to form the corresponding ethyl-substituted thiazole, 5-ethyl-2,4-dichloro-1,3-thiazole.
Oxidation: As a ketone, the carbonyl group is resistant to further oxidation under standard conditions. However, if the adjacent methyl group is first transformed (e.g., via haloform reaction), a carboxylic acid can be generated.
Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (RMgBr) or organolithium compounds (RLi), can add to the carbonyl carbon to form tertiary alcohols after acidic workup. Condensation reactions with amines or hydrazines can also occur, for example, forming the corresponding hydrazone. sigmaaldrich.com
| Reaction Type | Reagent(s) | Product | Reference (Analogous Reactions) |
| Reduction to Alcohol | NaBH₄, MeOH | 1-(1-(2,4-Dichloro-1,3-thiazol-5-yl)ethanol) | nih.gov |
| Deoxygenation | H₂NNH₂, KOH, heat | 5-Ethyl-2,4-dichloro-1,3-thiazole | nih.gov |
| Nucleophilic Addition | 1. CH₃MgBr, Et₂O; 2. H₃O⁺ | 2-(2,4-Dichloro-1,3-thiazol-5-yl)propan-2-ol | nih.gov |
| Condensation | Hydrazine (B178648) (H₂NNH₂) | 1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-one hydrazone | sigmaaldrich.com |
The methyl group of the ethanone moiety is alpha to the carbonyl group, making its protons acidic and susceptible to substitution via an enol or enolate intermediate.
Alpha-Halogenation: In the presence of an acid or base catalyst, the alpha-protons can be substituted by halogens (Cl₂, Br₂, I₂). Under acidic conditions, monohalogenation is typically favored. Under basic conditions, the reaction is often difficult to stop at monosubstitution, and polyhalogenation occurs, leading to the formation of 1-(2,4-dichloro-1,3-thiazol-5-yl)-2,2,2-trihaloethan-1-one.
Haloform Reaction: If the compound is treated with excess halogen in the presence of a strong base (e.g., NaOH), the haloform reaction can occur. This would convert the methyl group into a trihalomethyl group, which is then cleaved to yield the corresponding haloform (CHCl₃, CHBr₃, CHI₃) and the thiazole-5-carboxylate salt.
Aldol (B89426) Condensation: In the presence of a base, the enolate can react with an aldehyde (e.g., benzaldehyde) in a Claisen-Schmidt condensation to form an α,β-unsaturated ketone, known as a chalcone. nih.govnih.gov
| Reaction Type | Reagent(s) | Product | Reference (Analogous Reactions) |
| Acid-Catalyzed Bromination | Br₂, Acetic Acid | 1-(2-Bromo-1-(2,4-dichloro-1,3-thiazol-5-yl)ethan-1-one) | nih.gov |
| Base-Promoted Iodination (Haloform) | I₂, NaOH (excess) | 2,4-Dichlorothiazole-5-carboxylic acid (after acidification) + Iodoform (CHI₃) | nih.gov |
| Claisen-Schmidt Condensation | Benzaldehyde, NaOH/EtOH | (E)-1-(2,4-Dichloro-1,3-thiazol-5-yl)-3-phenylprop-2-en-1-one | nih.govnih.gov |
Derivatization Strategies for this compound
The derivatization of this compound can be strategically approached by targeting its distinct functional components: the dichlorothiazole core and the acetyl side chain. These strategies allow for the synthesis of a diverse array of analogues with potentially novel properties.
Post-synthetic modification of the this compound scaffold can be achieved through reactions that selectively alter the chloro substituents or the acetyl group. The chlorine atoms on the thiazole ring, being on an electron-deficient heterocycle, are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a library of substituted thiazole analogues. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, could potentially be employed to form carbon-carbon bonds at the chlorinated positions, introducing aryl, vinyl, or alkynyl groups.
The acetyl group, on the other hand, is a versatile functional group for derivatization. It can undergo alpha-halogenation, for instance with bromine in acetic acid, to produce an α-haloketone. nih.gov This intermediate is a valuable precursor for further transformations, such as the Hantzsch thiazole synthesis, to introduce additional heterocyclic rings. youtube.com The ketone can also participate in condensation reactions with hydrazines or hydroxylamines to form hydrazones and oximes, respectively.
| Reaction Type | Reagent/Catalyst | Potential Product Analogue |
| Nucleophilic Aromatic Substitution | Amines (R-NH2), Alkoxides (R-O-), Thiolates (R-S-) | Amino-, alkoxy-, or thio-substituted 1-(1,3-thiazol-5-yl)ethan-1-one |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted 1-(1,3-thiazol-5-yl)ethan-1-one |
| Alpha-Halogenation | Bromine, Acetic Acid | 1-(dichloro-1,3-thiazol-5-yl)-2-bromoethan-1-one |
| Hydrazone Formation | Hydrazine (H2N-NH2) | This compound hydrazone |
| Knoevenagel Condensation | Active methylene (B1212753) compounds | α,β-Unsaturated ketone derivatives |
The reactive sites on this compound serve as valuable synthons for the construction of more complex polycyclic and heterocyclic systems. The acetyl group, in particular, is a key precursor for cyclization reactions. For instance, reaction of the acetylthiazole with various bifunctional reagents can lead to the annulation of new rings onto the thiazole core.
One common strategy involves the reaction of the acetyl group with hydrazine derivatives to form pyrazole-fused thiazoles. researchgate.net Similarly, condensation with reagents like ethyl cyanoacetate (B8463686) followed by cyclization can lead to the formation of pyridone-fused systems. The α-haloketone derivative, mentioned previously, can react with thioamides or thioureas to construct a second thiazole ring, leading to bithiazole systems. nih.gov These reactions significantly expand the structural diversity of compounds that can be accessed from the initial dichlorothiazole scaffold.
| Reactant | Resulting Polycyclic System | General Reaction Type |
| Hydrazine derivatives | Thiazolo[c]pyrazole | Condensation followed by cyclization |
| Ethyl cyanoacetate | Thiazolo[c]pyridone | Knoevenagel condensation followed by cyclization |
| Thioamides/Thioureas (with α-bromoacetyl derivative) | Bithiazoles | Hantzsch thiazole synthesis |
| o-Phenylenediamine | Thiazolo[c]benzodiazepine | Condensation and cyclization |
Mechanistic Investigations of Key Transformations of this compound
Kinetic studies are essential for elucidating the step-by-step pathway of a reaction and identifying the rate-determining step (RDS). For the nucleophilic aromatic substitution reactions at the chlorinated positions of the thiazole ring, kinetic studies would likely involve monitoring the reaction rate as a function of the concentrations of the thiazole substrate and the incoming nucleophile. Such studies often reveal whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a Meisenheimer intermediate. researchgate.netnih.gov The reaction order with respect to each reactant provides strong evidence for the molecularity of the rate-determining step. libretexts.org For instance, a second-order rate law, first order in both the substrate and the nucleophile, is characteristic of many SNAr reactions. koreascience.kr The effect of substituents on the nucleophile or the thiazole ring on the reaction rate can be quantified using Hammett plots, providing further insight into charge distribution in the transition state. koreascience.kr
For reactions involving the acetyl group, such as condensation reactions, kinetic studies can help to determine whether the initial nucleophilic attack or a subsequent dehydration step is rate-limiting. The pH profile of the reaction rate can also provide valuable information about the involvement of acid or base catalysis in the mechanism. benthamdirect.com
Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanistic pathways. slideshare.net For example, in the derivatization of this compound, one could use a 13C-labeled acetyl group to follow its transformation during cyclization reactions. By analyzing the position of the 13C label in the final product using NMR spectroscopy, one can confirm the proposed rearrangement or ring-closure mechanism.
Computational and Theoretical Investigations of 1 Dichloro 1,3 Thiazol 5 Yl Ethan 1 One
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of the chemical bonds within 1-(dichloro-1,3-thiazol-5-yl)ethan-1-one are fundamental to its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of molecular properties by approximating the electron density of a system. researchgate.net For a molecule such as this compound, DFT calculations, often using functionals like B3LYP or B3PW91 with basis sets such as 6-311G(d,p), can be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. acs.orgbohrium.com
Theoretical calculations for related thiazole (B1198619) derivatives have provided insights into bond lengths, bond angles, and other geometric parameters. mdpi.com For instance, studies on similar heterocyclic systems have used DFT to validate molecular structures and understand interatomic potentials. researchgate.net A computational analysis of this compound would similarly yield precise data on the geometry of the thiazole ring and the ethanone (B97240) substituent, taking into account the electronic effects of the two chlorine atoms.
| Compound | Heat of Formation (kcal/mol) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE eV) | Dipole Moment (µ, D) |
| Thiazole | 259.667 | -9.468 | 3.348 | 12.816 | 1.552 |
| 2-Methyl thiazole | 287.121 | -9.135 | 3.512 | 12.647 | 1.036 |
| 4-Methyl thiazole | 285.574 | -9.117 | 3.508 | 12.625 | 1.124 |
| 5-Methyl thiazole | 359.742 | -9.174 | 3.462 | 12.636 | 1.843 |
| 2,4-Dimethyl thiazole | 313.079 | -8.821 | 3.668 | 12.489 | 0.616 |
| Data sourced from a study on methyl-substituted thiazoles. researchgate.net |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals are critical in predicting how a molecule will interact with others.
For this compound, the HOMO is expected to be located on the electron-rich thiazole ring, while the LUMO would likely be influenced by the electron-withdrawing acetyl group and chlorine atoms. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. asianpubs.org Computational studies on substituted thiazoles have shown that electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can decrease the HOMO-LUMO gap and enhance reactivity. asianpubs.org
| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE eV) |
| Thiazole | -9.468 | 3.348 | 12.816 |
| 2,4-Dimethyl thiazole | -8.821 | 3.668 | 12.489 |
| 2,4,5-Trimethyl thiazole | -8.592 | 3.758 | 12.350 |
| Data adapted from a computational study on methyl-substituted thiazoles. researchgate.net |
The orientation of the frontier orbitals determines the regioselectivity of reactions. For example, in an electrophilic attack, the reaction is likely to occur at the atom with the highest HOMO coefficient. Conversely, a nucleophilic attack would target the atom with the highest LUMO coefficient.
The distribution of electron density within a molecule can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps illustrate the electrostatic potential on the molecule's surface, with different colors representing regions of varying charge. Red areas typically indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, prone to nucleophilic attack).
For this compound, an MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the thiazole ring. The chlorine atoms, being highly electronegative, would also influence the charge distribution, creating localized areas of negative potential. Conversely, the carbon atom of the carbonyl group and the hydrogen atoms would exhibit a more positive potential. These maps are invaluable for predicting intermolecular interactions and the sites of chemical reactions. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Molecules are not static entities; they are in constant motion, and their constituent atoms can rotate around single bonds, leading to different spatial arrangements known as conformations.
Conformational analysis aims to identify the most stable conformations (conformers) of a molecule and to determine the energy barriers between them. For this compound, rotation around the single bond connecting the ethanone group to the thiazole ring is of particular interest. Computational methods can be used to perform a potential energy surface scan by systematically rotating this bond to identify energy minima, which correspond to stable conformers. mdpi.com
Studies on related disubstituted ethanes and other flexible molecules have demonstrated the power of combining computational and experimental techniques to understand conformational isomerism in both gaseous and liquid phases. researchgate.netresearchgate.net For the target compound, different conformers may be favored depending on the solvent environment, due to varying intermolecular interactions.
In the solid state, molecules arrange themselves in a crystal lattice, and this arrangement is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. Computational methods can predict the most likely crystal packing arrangements by minimizing the energy of the system.
For this compound, the chlorine atoms and the carbonyl group are expected to play a significant role in directing the crystal packing through halogen bonding and dipole-dipole interactions. Studies on other thiazole derivatives have revealed the importance of such interactions in their crystal structures. mdpi.com The analysis of crystal packing in thiazolo[5,4-d]thiazole (B1587360) derivatives has shown that molecular arrangements are largely governed by a combination of synergistic intermolecular non-covalent interactions. rsc.org Molecular dynamics simulations can further provide insights into the stability and dynamics of the crystal lattice at different temperatures. nih.gov
Reaction Pathway Prediction and Transition State Analysis
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the most favorable reaction pathways, characterize transition states, and calculate activation energies, thereby predicting the feasibility and kinetics of a given synthesis.
While specific computational studies on the synthesis of this compound are not extensively documented in public literature, established theoretical methods can be applied to model its formation. A plausible and widely used method for forming the thiazole ring is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. youtube.comorganic-chemistry.org For a 5-acylthiazole derivative, a common route involves the reaction of a thioamide with a suitably substituted α,β-dihaloketone or a related synthon.
Computational modeling of such a synthetic route would typically employ Density Functional Theory (DFT) to:
Optimize Geometries: Determine the lowest-energy structures of reactants, intermediates, transition states, and products.
Locate Transition States (TS): Identify the high-energy structures that connect reactants and products. A true transition state is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Determine Activation Barriers: Calculate the energy difference between the reactants and the transition state to predict the kinetic viability of the reaction.
For instance, the cyclization step, a key part of the thiazole ring formation, can be modeled to understand the intramolecular nucleophilic attack leading to the heterocyclic core. youtube.com The influence of the dichloro-substituents on the thiazole ring and the acetyl group at the 5-position on the reaction's energy profile can be systematically investigated. Such computational analysis provides a mechanistic rationale for the observed regioselectivity and reactivity, guiding the optimization of reaction conditions like solvent and temperature. rsc.org
| Parameter | Description | Computational Method | Significance in Synthesis Modeling |
| Reactant/Product Geometry | 3D atomic coordinates at the minimum potential energy. | DFT (e.g., B3LYP/6-311G(d,p)) | Provides stable structures and bond lengths/angles. |
| Transition State (TS) Geometry | Saddle point on the potential energy surface connecting reactants and products. | TS Search Algorithms (e.g., QST2/3, Berny) | Defines the geometry at the peak of the activation barrier. |
| Activation Energy (Ea) | Energy difference between the transition state and reactants. | DFT Energy Calculations | Predicts the rate of a reaction; a lower Ea implies a faster reaction. |
| Reaction Energy (ΔErxn) | Energy difference between products and reactants. | DFT Energy Calculations | Determines if a reaction is exothermic (favorable) or endothermic. |
Theoretical chemistry is not only for explaining known reactions but also for predicting new ones. By analyzing the electronic structure of this compound, it is possible to predict its reactivity towards various reagents and uncover potential, yet undiscovered, chemical transformations.
Conceptual DFT provides a framework for this exploration through reactivity descriptors: researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions (negative potential) indicate sites prone to electrophilic attack, while blue regions (positive potential) are susceptible to nucleophilic attack. For this compound, the carbonyl oxygen and the thiazole nitrogen would be expected to be regions of negative potential, while the carbonyl carbon and the ring carbons bonded to chlorine would be regions of positive potential.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO location indicates sites of nucleophilicity (electron donation), while the LUMO location indicates sites of electrophilicity (electron acceptance). The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability. nih.gov
Fukui Functions: These descriptors quantify the change in electron density at a specific point in the molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites with atomic precision. researchgate.net
Based on these theoretical tools, novel reactivity patterns can be proposed. For example, the two chlorine atoms on the thiazole ring make it highly electron-deficient, suggesting that it could undergo nucleophilic aromatic substitution reactions under specific conditions. Furthermore, the acetyl group offers a reactive site for various transformations, such as aldol (B89426) condensations, reductions, or conversion to other functional groups, with the dichlorothiazole moiety acting as a stable directing group.
Simulations of Spectroscopic Properties for Research Validation
Computational simulations of spectra are indispensable for validating the identity and structure of synthesized compounds. By comparing theoretically predicted spectra with experimental data, chemists can confirm that the target molecule has been successfully created.
NMR spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. The most common method is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. nih.govarxiv.org Machine learning models have also emerged as powerful tools for rapid and accurate NMR prediction. nih.govst-andrews.ac.uk
For this compound, a predicted NMR spectrum would provide valuable reference data. The calculations would account for the electronic environment of each nucleus, which is heavily influenced by the electronegative chlorine atoms, the aromatic thiazole ring system, and the electron-withdrawing acetyl group.
113AtomPredicted 1H Shift (ppm)Predicted 13C Shift (ppm)NotesC2-Cl-~155-165Carbon in the thiazole ring bonded to chlorine and adjacent to sulfur. Expected to be significantly downfield.C4-Cl-~140-150Carbon in the thiazole ring bonded to chlorine and adjacent to nitrogen.C5-~130-140Quaternary carbon bonded to the acetyl group.C=O-~185-195Carbonyl carbon, highly deshielded due to the electronegative oxygen.CH3~2.5-2.8~25-30Methyl protons and carbon of the acetyl group. Shift is influenced by the adjacent carbonyl.Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. DFT calculations can simulate these spectra by computing the vibrational frequencies and their corresponding intensities. researchgate.net This allows for a detailed assignment of the experimental spectral bands to specific molecular motions (e.g., stretching, bending). nih.gov
A simulated vibrational spectrum for this compound would highlight key characteristic peaks that confirm its structure.
-1Vibrational ModePredicted Frequency Range (cm-1)SignificanceC-H Stretch (methyl)2900-3000Confirms the presence of the CH3 group.C=O Stretch (ketone)1680-1710A strong, characteristic band for the carbonyl group. Its exact position is sensitive to conjugation with the thiazole ring.C=N/C=C Stretch (thiazole ring)1450-1600A series of bands corresponding to the aromatic ring vibrations.C-Cl Stretch700-850Indicates the presence of carbon-chlorine bonds. The presence of two bands in this region could confirm the dichloro substitution.UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for simulating UV-Vis absorption spectra. youtube.comresearchgate.net These calculations yield the excitation energies (which correspond to the absorption wavelength, λ_max) and the oscillator strengths (which relate to the intensity of the absorption).
For this compound, TD-DFT calculations can predict the electronic transitions responsible for its absorption of UV or visible light. Key transitions would likely include π → π* transitions associated with the conjugated thiazole system and n → π* transitions involving the non-bonding electrons on the carbonyl oxygen and the heteroatoms of the ring. researchgate.net
Predicted λmax (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type~310-340Low (<0.1)n(O) → π~250-280High (>0.5)HOMO → LUMOπ → πyoutube.comAdvanced Analytical and Spectroscopic Characterization Techniques for 1 Dichloro 1,3 Thiazol 5 Yl Ethan 1 One in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-(dichloro-1,3-thiazol-5-yl)ethan-1-one , a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous assignment of its proton and carbon signals.
While specific 2D-NMR data for the target compound is not available, the application of these techniques to other thiazole (B1198619) derivatives provides a clear roadmap for its structural elucidation. nih.gov
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. For This compound , a key correlation would be expected between the methyl protons of the ethanone (B97240) group and the methine proton, if present. However, given the dichloro- substitution on the thiazole ring, the primary use of COSY would be to confirm the absence of neighboring protons on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of the methyl group to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D-NMR experiment for this compound, as it shows correlations between carbons and protons that are two or three bonds apart. For instance, correlations between the methyl protons and the carbonyl carbon, as well as the C5 carbon of the thiazole ring, would be expected. Similarly, the carbonyl carbon should show a correlation to the methyl protons.
A hypothetical HMBC correlation table for This compound might look like this, aiding in piecing together the molecular puzzle:
| Proton (¹H) | Correlated Carbons (¹³C) |
| Methyl Protons | Carbonyl Carbon, C5 of Thiazole |
| Thiazole Proton (if present) | Adjacent Thiazole Carbons, Carbonyl Carbon |
Solid-state NMR (ssNMR) is a powerful tool for investigating the structure and dynamics of materials in their solid form, which is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. nih.gov Although no ssNMR studies have been reported for This compound , this technique could provide invaluable information.
Different polymorphs would likely exhibit distinct ¹³C and ¹⁵N chemical shifts in their ssNMR spectra due to variations in the local electronic environment and intermolecular interactions within the crystal lattice. acs.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to enhance the signal of the less abundant ¹³C and ¹⁵N nuclei. Furthermore, advanced ssNMR experiments can probe the proximity of different atoms, helping to build a three-dimensional picture of the crystal packing. iastate.edu
Mass Spectrometry (MS) Techniques for Mechanistic and Purity Analysis.
Mass spectrometry is indispensable for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation analysis.
HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound. For This compound , HRMS would be used to confirm its molecular formula, C₅H₃Cl₂NOS. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, which would further corroborate the compound's identity.
A hypothetical HRMS data table would present the calculated and measured masses for different ionic species:
| Ion Formula | Calculated m/z | Measured m/z |
| [C₅H₃Cl₂NOS + H]⁺ | Value | Value |
| [C₅H₃Cl₂NOS + Na]⁺ | Value | Value |
(Note: Specific values are not available in the absence of experimental data.)
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) which is then fragmented, and the resulting fragment ions (daughter ions) are analyzed. This provides detailed information about the compound's structure and chemical bonds.
The fragmentation of thiazole derivatives in a mass spectrometer often involves cleavage of the thiazole ring and loss of substituents. sapub.orgrsc.org For This compound , expected fragmentation pathways could include:
Loss of the acetyl group.
Cleavage of the thiazole ring, potentially leading to the loss of a nitrile radical or a sulfur-containing fragment.
Loss of chlorine atoms.
A detailed analysis of these fragmentation patterns would allow for the confirmation of the connectivity of the atoms within the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending of different chemical bonds.
For This compound , characteristic vibrational bands would be expected for the carbonyl group (C=O), the C-Cl bonds, and the thiazole ring itself. cdnsciencepub.com
IR Spectroscopy: A strong absorption band is anticipated in the region of 1680-1720 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. The C-Cl stretching vibrations would likely appear in the lower frequency region of the spectrum.
Raman Spectroscopy: Raman spectroscopy is often particularly sensitive to non-polar bonds and symmetric vibrations. The vibrations of the thiazole ring and the C-S bond would likely produce distinct signals in the Raman spectrum. uci.edu
A comparative table of expected vibrational frequencies would be instrumental in the characterization:
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C=O Stretch | 1680 - 1720 (Strong) | Moderate |
| Thiazole Ring Vibrations | 1400 - 1600 | Strong |
| C-Cl Stretch | 600 - 800 | Strong |
| C-S Stretch | 600 - 750 | Strong |
(Note: These are general ranges and the exact positions would depend on the specific molecular environment.)
Detailed Band Assignment for Comprehensive Functional Group Characterization
Fourier-transform infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. For this compound, the infrared spectrum would be expected to show characteristic absorption bands corresponding to its key structural features. While a specific, publicly available, fully assigned spectrum for this exact compound is not readily found, a detailed theoretical assignment can be inferred based on the known absorption ranges for its constituent functional groups.
The primary vibrations would include the C=O stretching of the ketone, the C=N and C=C stretching within the thiazole ring, and the C-Cl stretching modes. The methyl group of the ethanone moiety would also exhibit characteristic C-H stretching and bending vibrations.
Hypothetical FTIR Band Assignments for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 1715-1680 | C=O Stretch | Ketone |
| 1620-1550 | C=N Stretch | Thiazole Ring |
| 1500-1400 | C=C Stretch | Thiazole Ring |
| 3100-3000 | C-H Stretch | Thiazole Ring |
| 2975-2950, 2885-2860 | Asymmetric & Symmetric C-H Stretch | Methyl Group (CH₃) |
| 1470-1430, 1380-1370 | Asymmetric & Symmetric C-H Bend | Methyl Group (CH₃) |
| 800-600 | C-Cl Stretch | Dichloro Substituents |
This detailed band assignment is fundamental for confirming the successful synthesis of the target molecule and for assessing its purity, as the presence of unexpected bands could indicate impurities or side products.
In-Situ Spectroscopic Monitoring of Reactions Involving this compound
The synthesis of this compound or its subsequent use in chemical transformations can be effectively monitored in real-time using in-situ spectroscopic techniques. Methods like ReactIR (FTIR) or process NMR allow chemists to track the concentration of reactants, intermediates, and products as the reaction progresses.
For instance, during a reaction to form this compound, one could monitor the disappearance of a reactant's characteristic spectral signature and the simultaneous appearance of the distinct carbonyl (C=O) stretch of the ethanone product. This provides invaluable kinetic data and insight into the reaction mechanism, enabling optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time.
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid.
Single Crystal X-ray Diffraction for Precise Bond Lengths, Angles, and Stereochemistry
While a specific crystal structure for this exact compound is not publicly deposited in crystallographic databases, analysis of closely related structures, such as other substituted thiazoles, provides expected values. For example, the C-S and C-N bond lengths within the thiazole ring are typically in the range of 1.70-1.75 Å and 1.30-1.35 Å, respectively. The exocyclic C-C bond connecting the ketone to the ring would be expected to be around 1.50 Å. The planarity of the thiazole ring and the orientation of the dichloro and ethanone substituents would also be precisely determined.
Powder X-ray Diffraction for Bulk Sample Purity and Phase Analysis
Powder X-ray diffraction (PXRD) is an essential tool for the analysis of a bulk, polycrystalline sample of this compound. The resulting diffraction pattern serves as a unique "fingerprint" for the crystalline form of the compound. This is particularly useful for confirming the identity of a synthesized batch against a known standard.
Furthermore, PXRD is highly sensitive to the presence of different crystalline phases (polymorphs) or crystalline impurities. By comparing the experimental diffractogram to a calculated pattern from single-crystal data or to a reference standard, the phase purity of the bulk sample can be rigorously assessed. This is critical in pharmaceutical and materials science applications where different polymorphs can have significantly different physical properties.
Advanced Chromatographic Methods for Separation and Quantification
Chromatographic techniques are indispensable for the separation, purification, and quantification of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. A typical method would involve using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
By monitoring the elution profile with a UV detector, set to a wavelength where the thiazole ring or carbonyl group absorbs strongly, a chromatogram is produced. The purity of the sample is determined by the relative area of the main peak corresponding to the target compound. A well-developed HPLC method can separate the desired product from starting materials, by-products, and other impurities with high resolution.
HPLC is also a powerful tool for reaction monitoring. Small aliquots can be taken from a reaction mixture at various time points, quenched, and injected into the HPLC system. This allows for the quantitative determination of the consumption of reactants and the formation of the product over time, complementing the qualitative information provided by in-situ spectroscopic methods.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Identification
The synthesis of complex heterocyclic molecules such as this compound is often accompanied by the formation of side products. These can originate from unreacted starting materials, intermediates, or subsequent degradation of the target compound under the reaction or purification conditions. GC-MS is an ideal technique for the separation and identification of these volatile organic impurities due to its high separation efficiency and the definitive structural information provided by mass spectrometry.
In a hypothetical research scenario aimed at profiling the volatile impurity profile of a laboratory-scale synthesis of this compound, a sample from the crude reaction mixture would be analyzed. The GC-MS instrument would be equipped with a capillary column suitable for separating compounds of varying polarity. The mass spectrometer, operating in electron ionization (EI) mode, would then fragment the eluted compounds, providing a unique mass spectrum for each.
Hypothetical Research Findings:
Analysis of the crude product by GC-MS could reveal the presence of several minor, more volatile components in addition to the main product peak. These byproducts could be identified by comparing their mass spectra with spectral libraries and by interpreting their fragmentation patterns. The presence of two chlorine atoms in many of the fragments would be readily identifiable by the characteristic M+2 and M+4 isotopic pattern. chemguide.co.uk
Potential identified volatile byproducts might include starting materials or intermediates from a plausible synthetic route, such as the Hantzsch thiazole synthesis, which often involves the reaction of a thioamide with an α-halocarbonyl compound. nih.gov For instance, incompletely chlorinated intermediates or fragments of the thiazole ring could be detected.
Below is an interactive data table summarizing hypothetical GC-MS findings for the analysis of volatile byproducts in a crude sample of this compound.
| Byproduct Name | Retention Time (min) | Key Mass Fragments (m/z) | Plausible Origin |
| Dichloromethane | 3.5 | 84, 86, 49 | Residual solvent |
| 2-Chloroethan-1-one | 5.2 | 78, 80, 43 | Incomplete reaction of a precursor |
| 2,4-Dichlorothiazole (B1313550) | 8.9 | 153, 155, 118, 83 | Thiazole ring formation side product |
| 1-(2-chloro-1,3-thiazol-5-yl)ethan-1-one | 12.4 | 175, 177, 132, 43 | Incomplete chlorination |
The identification of such byproducts is crucial for optimizing the reaction conditions to improve the yield and purity of the final product. For example, the presence of 1-(2-chloro-1,3-thiazol-5-yl)ethan-1-one would suggest that the chlorination step of the synthesis was incomplete, indicating a need to adjust reaction time, temperature, or the amount of chlorinating agent. Similarly, the detection of 2,4-dichlorothiazole could point towards side reactions involving the thiazole ring itself.
This analytical approach underscores the power of GC-MS in providing detailed insights into the chemical processes occurring during the synthesis of this compound, thereby guiding process development and ensuring the quality of the final compound.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the advanced applications of the chemical compound This compound in the requested non-biological systems.
Chemical vendor sites list the compound, indicating it may be available as a synthetic intermediate, but no academic or industrial studies detailing its subsequent use in the synthesis of polymers, metal-organic frameworks (MOFs), as a catalyst or ligand, or in optoelectronic materials are present in the search results.
Therefore, the generation of a scientifically accurate article adhering to the provided outline is not possible at this time due to the absence of specific research on this particular compound.
Exploration of Advanced Applications of 1 Dichloro 1,3 Thiazol 5 Yl Ethan 1 One in Non Biological Systems
Development of Photoactive or Optoelectronic Materials.
Incorporation into Organic Semiconductors for Electronic Devices
Thiazole-containing compounds are recognized for their utility in organic electronics, often serving as electron-accepting units in organic semiconductors. capes.gov.brmdpi.com The performance of these materials is intimately linked to their molecular structure, which influences their electronic properties, molecular packing, and, consequently, charge transport characteristics.
The introduction of chlorine atoms into the thiazole (B1198619) ring, as seen in dichloro-thiazole derivatives, can significantly impact the electronic properties of the molecule. A study on carbazole-based dyes incorporating dichlorophenyl-thiazole moieties demonstrated that chloro-substitution influences the electrochemical and optical properties of the compounds. nih.govresearchgate.net While the specific ethanone (B97240) derivative is not mentioned, the general principle of using halogenated thiazoles to tune electronic properties is well-established.
The potential utility of dichloro-thiazole derivatives in organic semiconductors can be summarized in the following table, based on properties of related compounds:
| Property | Potential Impact of Dichloro-Thiazole Moiety | Rationale |
| Electron Affinity | Increased | The strong electron-withdrawing nature of chlorine atoms enhances the electron-accepting character of the thiazole ring. |
| Energy Levels (HOMO/LUMO) | Lowered | Halogenation typically lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can improve charge injection and transport. |
| Molecular Packing | Modified | The presence of chlorine atoms can influence intermolecular interactions, potentially leading to more ordered packing structures beneficial for charge transport. |
| Stability | Enhanced | Halogenation can increase the oxidative stability of the organic semiconductor material. scientificarchives.com |
These properties make dichloro-thiazole derivatives promising candidates for use in various organic electronic devices, including Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs).
Application in Fluorescent Probes for Non-Biological Analytical Systems
Thiazole derivatives are known to be intrinsically fluorescent and form the core of many fluorescent probes. scientificarchives.comresearchgate.net The fluorescence properties can be modulated by the introduction of different functional groups. While direct studies on 1-(dichloro-1,3-thiazol-5-yl)ethan-1-one as a fluorescent probe are unavailable, the principles of fluorescence modulation in related thiazole compounds suggest its potential in this area.
For instance, the fluorescence of thiazole-based molecules can be sensitive to the polarity of their environment and the presence of specific analytes. The introduction of electron-withdrawing chlorine atoms could potentially lead to changes in the excited state properties, influencing the fluorescence quantum yield and Stokes shift. Research on other thiazole derivatives has shown that they can act as "turn-on" or "turn-off" fluorescent sensors for various species. mdpi.com
Use in Advanced Chemical Sensors (excluding biological sensing)
The reactivity and electronic nature of the thiazole ring make it a suitable platform for the development of chemical sensors.
Components in Chemo-Sensors for Environmental or Industrial Analytes
Thiazole-based compounds have been successfully employed as chemosensors for the detection of various analytes, including heavy metal ions and anions. researchgate.net The sensing mechanism often relies on the coordination of the analyte with the nitrogen and sulfur atoms of the thiazole ring, leading to a detectable change in the optical or electrochemical properties of the sensor molecule.
The presence of dichloro substitution on the thiazole ring could enhance the selectivity and sensitivity of such sensors. The electron-deficient nature of the ring might modulate its binding affinity for specific analytes. While no specific data exists for this compound, research on other thiazole derivatives provides a framework for its potential application in this field.
A review of thiazole-based chemosensors highlights their versatility in detecting a wide range of metal ions, which are significant from an environmental standpoint. researchgate.net The potential performance of a dichloro-thiazole based chemosensor is outlined below:
| Analyte Type | Potential Sensing Mechanism | Expected Outcome |
| Heavy Metal Ions | Coordination with thiazole N and S atoms | Change in fluorescence or color (colorimetric sensing) |
| Anions | Interaction with the electron-deficient thiazole ring | Modulation of absorption or emission spectra |
| Volatile Organic Compounds (VOCs) | Adsorption and interaction with the thiazole derivative | Change in conductivity or optical properties |
Role in Electrochemical Sensing Devices for Specific Chemical Detection
The electrochemical properties of thiazole derivatives can be harnessed for the development of electrochemical sensors. The oxidation and reduction potentials of these compounds can be sensitive to the presence of specific analytes.
A study on the electrochemical behavior of carbazole (B46965) dyes with dichlorophenyl-thiazole units revealed that the chloro-substitution affects their redox properties. nih.govresearchgate.net This suggests that dichloro-thiazole derivatives could be used as the active material in electrochemical sensors. The interaction with an analyte could trigger a change in the redox potential or current, providing a measurable signal.
The potential role of a dichloro-thiazole derivative in an electrochemical sensor is summarized in the following table:
| Sensor Component | Function of Dichloro-Thiazole Derivative | Principle of Detection |
| Working Electrode Modifier | Acts as a redox-active species that interacts with the analyte. | Change in peak potential or current upon analyte binding. |
| Ion-Selective Membrane Component | Facilitates the selective transport of a target ion. | Potentiometric or amperometric response to the target ion. |
Future Research Directions and Emerging Trends for 1 Dichloro 1,3 Thiazol 5 Yl Ethan 1 One
Discovery of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
While classical methods for thiazole (B1198619) synthesis, such as the Hantzsch synthesis, are well-established, modern chemistry is increasingly focused on developing greener, more efficient, and highly selective synthetic protocols. nih.govneliti.com For a polysubstituted, functionalized molecule like 1-(dichloro-1,3-thiazol-5-yl)ethan-1-one, these advanced methodologies could offer substantial improvements in yield, purity, and sustainability.
Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, presents a revolutionary alternative to traditional batch processing. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reaction rates, higher yields, and improved safety profiles. The application of flow chemistry to the synthesis of heterocyclic compounds is a growing field, promising scalability and automation. mdpi.com
Future research could focus on developing a multi-step continuous flow process for the synthesis of this compound. Such a system could potentially start from simple, readily available precursors and integrate the key reaction steps—such as thiazole ring formation, dichlorination, and acylation—into a single, uninterrupted sequence. The benefits would include minimizing manual handling of intermediates, reducing solvent waste, and enabling on-demand production.
Table 1: Potential Advantages of Flow Synthesis vs. Batch Synthesis for this compound
| Parameter | Batch Synthesis (Conventional) | Flow Chemistry (Projected) |
| Heat Transfer | Limited by vessel surface area, potential for hotspots. | High surface-area-to-volume ratio, excellent heat transfer. |
| Mass Transfer | Often diffusion-limited, requires vigorous stirring. | Efficient mixing through diffusion and advection in microchannels. |
| Safety | Large volumes of reagents and solvents pose higher risks. | Small reaction volumes at any given time, inherently safer. |
| Scalability | Challenging, often requires re-optimization of conditions. | Straightforward, achieved by running the system for longer periods. |
| Reproducibility | Can be variable between batches. | High, due to precise control over reaction parameters. |
Electrochemical synthesis is emerging as a powerful and green tool in organic chemistry, using electrical current to drive chemical reactions. This approach often avoids the need for harsh or toxic chemical oxidants and reductants, operates at ambient temperatures, and can offer unique selectivity. rsc.org The electrochemical synthesis of thiazole derivatives has been demonstrated as a facile and efficient method, capable of producing complex structures in good yields. researchgate.netresearchgate.net
Future investigations could explore the electrochemical synthesis of this compound. A potential strategy could involve the anodic oxidation of suitable precursors to generate reactive intermediates that subsequently cyclize to form the thiazole ring. Furthermore, electrochemical methods might be developed for the direct chlorination of a pre-formed thiazole-ethanone scaffold, offering a potentially more controlled and sustainable alternative to traditional chlorinating agents.
Exploration of Undiscovered Reactivity Modes and Transformations
The specific arrangement of functional groups in this compound—a ketone, an electron-deficient aromatic ring, and reactive carbon-chlorine bonds—suggests a rich and largely unexplored reactivity profile.
The presence of two chlorine atoms on the thiazole ring opens the door to novel transformations via radical intermediates. Research into the radical chemistry of halogenated heterocycles is an area of growing interest. Future studies could investigate the homolytic cleavage of the C-Cl bonds in this compound, initiated by light, heat, or a radical initiator. The resulting thiazolyl radicals could participate in a variety of reactions, such as:
Atom Transfer Radical Addition (ATRA): Addition to alkenes or alkynes to form more complex carbon skeletons.
Radical Cyclizations: Intramolecular reactions to construct fused heterocyclic systems. nih.gov
Cross-Coupling Reactions: Minisci-type reactions to introduce alkyl or acyl groups onto other heteroaromatic systems.
Understanding the radical reactivity of the dichlorothiazolyl moiety would significantly expand the synthetic utility of this compound as a building block.
The ethanone (B97240) group is a prochiral center, making it an ideal handle for introducing stereochemistry into the molecule. Asymmetric reduction of the ketone to a chiral alcohol, (1R)- or (1S)-1-(dichloro-1,3-thiazol-5-yl)ethan-1-ol, would yield enantiomerically pure compounds that are highly valuable as chiral building blocks or for biological applications.
Future research should focus on developing highly stereoselective methods for this transformation. Promising approaches include:
Catalytic Asymmetric Hydrogenation: Using chiral transition metal catalysts (e.g., based on ruthenium or rhodium) with chiral ligands.
Biocatalytic Reduction: Employing enzymes, such as ketoreductases from microorganisms like Lactobacillus fermentum, which are known to reduce prochiral ketones with high enantiomeric excess. nih.gov
Chiral Auxiliary-Mediated Reactions: Attaching a chiral auxiliary to the molecule to direct the stereochemical outcome of subsequent reactions, such as aldol (B89426) additions at the α-carbon of the ethanone group. nih.govscielo.org.mx
Table 2: Projected Asymmetric Reduction Methods for this compound
| Method | Potential Catalyst/Reagent | Expected Outcome | Key Research Challenge |
| Catalytic Hydrogenation | [Ru(BINAP)Cl₂] | High enantiomeric excess (ee%) of the corresponding alcohol. | Catalyst screening and optimization for the specific substrate. |
| Biocatalytic Reduction | Whole-cell Lactobacillus sp. or isolated ketoreductase. | Very high ee% under mild, aqueous conditions. | Screening for a suitable enzyme and optimizing reaction conditions (pH, temp). |
| Asymmetric Transfer Hydrogenation | Chiral Noyori-type catalysts. | High ee% using a hydrogen donor like isopropanol. | Substrate compatibility and catalyst loading. |
Integration into Supramolecular Architectures
Supramolecular chemistry, the chemistry "beyond the molecule," focuses on the design and synthesis of complex systems held together by non-covalent interactions. The structural features of this compound make it a compelling candidate for incorporation into such architectures.
The two chlorine atoms on the thiazole ring are potential halogen bond donors. Halogen bonding is a highly directional and tunable non-covalent interaction that is increasingly used in crystal engineering and the design of functional materials. bohrium.comresearchgate.netnih.gov Future research could explore the co-crystallization of this compound with various halogen bond acceptors (e.g., pyridines, N-oxides) to construct novel one-, two-, or three-dimensional supramolecular networks. The properties of these materials, such as porosity or conductivity, could be tuned by varying the components.
Furthermore, the thiazole ring itself can participate in π-π stacking interactions, and the ethanone's oxygen atom can act as a hydrogen bond acceptor. nih.gov This multivalency in non-covalent interactions could be exploited to build complex, self-assembled structures. The integration of this compound into coordination polymers or metal-organic frameworks (MOFs) by either coordinating the thiazole nitrogen to a metal center or by modifying the ethanone group into a suitable linker, represents another promising direction. mdpi.com The presence of the dichloro-substituted thiazole unit could impart unique electronic or catalytic properties to the resulting framework.
Self-Assembly Studies for Advanced Material Design
The self-assembly of organic molecules into well-defined supramolecular structures is a powerful bottom-up approach for creating functional materials. acs.org The molecular architecture of this compound suggests a propensity for forming ordered assemblies driven by various non-covalent interactions.
The presence of two chlorine atoms on the thiazole ring is particularly significant. Halogen bonding, a directional interaction between a halogen atom and a nucleophile, could play a crucial role in the self-assembly process. nih.govkit.edu The electron-withdrawing nature of the chlorine atoms creates a region of positive electrostatic potential (a σ-hole) on the halogen, which can interact with electron-rich sites on adjacent molecules, such as the nitrogen or sulfur atoms of the thiazole ring or the oxygen of the ethanone group.
Furthermore, π-π stacking interactions between the aromatic thiazole rings could contribute to the stability of self-assembled structures. The dichloro-substitution may influence the electronic properties of the ring, potentially enhancing these stacking interactions. Hydrogen bonding, although not as prominent as in other systems, could occur via the ethanone's oxygen atom acting as a hydrogen bond acceptor.
Computational modeling will be instrumental in predicting and understanding the self-assembly behavior of this compound. rsc.orgchemrxiv.org By simulating the interactions between multiple molecules, researchers can predict the most stable supramolecular arrangements, such as one-dimensional stacks, two-dimensional sheets, or more complex three-dimensional networks.
Table 1: Potential Non-Covalent Interactions in the Self-Assembly of this compound
| Interaction Type | Participating Atoms/Groups | Predicted Strength | Potential Role in Assembly |
| Halogen Bonding | Cl atoms, N/S/O atoms | Moderate to Strong | Directional control, formation of extended networks |
| π-π Stacking | Thiazole rings | Moderate | Stabilization of stacked structures |
| Dipole-Dipole | C=O group, C-Cl bonds | Moderate | Influence on molecular packing and orientation |
| van der Waals | Entire molecule | Weak | Overall cohesion and space-filling |
The controlled self-assembly of this compound could lead to the development of novel organic materials with tailored electronic, optical, or porous properties for applications in organic electronics, sensing, and catalysis.
Host-Guest Chemistry Applications Utilizing the Thiazole Core
The electron-deficient nature of the dichloro-thiazole ring in this compound makes it an intriguing candidate for host-guest chemistry. This field explores the formation of complexes where a "host" molecule encapsulates a "guest" molecule or ion through non-covalent interactions.
The thiazole core, with its halogen substituents, could act as a host for electron-rich guest species. The chlorine atoms, capable of forming halogen bonds, and the potential for cation-π interactions with the thiazole ring could enable the selective binding of specific guests. For instance, the cavity formed by multiple thiazole units in a self-assembled structure might be suitable for encapsulating small aromatic molecules or anions.
Conversely, the compound could also function as a guest, with its polar ethanone group and the potential for the thiazole sulfur to coordinate with metal ions. This could lead to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or sensing capabilities.
Future research in this area would involve screening a variety of potential guest molecules to assess the binding affinity and selectivity of the thiazole core. Techniques such as nuclear magnetic resonance (NMR) titration, isothermal titration calorimetry (ITC), and X-ray crystallography would be essential for characterizing the host-guest complexes and understanding the underlying intermolecular forces.
Advanced Computational Predictions and Validation for Future Research
Machine Learning Approaches for Property Prediction and Reaction Optimization
Machine learning (ML) is rapidly emerging as a powerful tool in materials science for accelerating the discovery and optimization of new compounds. aip.orgniilmuniversity.ac.in For a relatively unexplored molecule like this compound, ML models can predict a wide range of properties, saving significant time and resources compared to traditional experimental approaches.
By training ML algorithms on large datasets of known molecules, it is possible to develop models that can predict properties such as solubility, melting point, electronic bandgap, and even potential toxicity, based solely on the molecular structure. mdpi.comresearchgate.net For this compound, this would involve generating a set of molecular descriptors that capture its key structural and electronic features, which are then used as input for the trained model.
Moreover, ML can be employed to optimize the synthesis of this compound. By analyzing data from previous reactions, including reaction conditions (temperature, solvent, catalyst) and corresponding yields, an ML model can predict the optimal conditions for maximizing the yield and purity of this compound. This data-driven approach can significantly streamline the synthetic process.
Table 2: Hypothetical Machine Learning Predictions for Properties of this compound
| Property | Predicted Value | Confidence Level | Potential Application |
| Aqueous Solubility | Low | High | Formulation development |
| Electronic Bandgap | 3.5 eV | Medium | Organic semiconductor research |
| Melting Point | 85 °C | Medium | Material processing |
| Synthetic Yield | 75% (under optimized conditions) | High | Process chemistry |
These predictions, while hypothetical, illustrate the potential of ML to guide experimental efforts and accelerate the development of materials based on this novel thiazole derivative.
High-Throughput Virtual Screening for Non-Biological Material Applications
High-throughput virtual screening (HTVS) is a computational technique that allows for the rapid evaluation of large libraries of virtual compounds for their suitability in a specific application. nih.govrsc.org In the context of non-biological materials, HTVS can be used to explore the potential of this compound and its derivatives in areas such as organic electronics, photovoltaics, and gas storage.
The process begins by creating a virtual library of compounds based on the this compound scaffold, with various functional groups systematically added or modified. Then, computational methods, ranging from fast semi-empirical calculations to more accurate but computationally expensive density functional theory (DFT), are used to calculate key properties for each compound in the library. bohrium.com These properties could include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for organic electronic devices, or the interaction energy with specific gas molecules for storage applications.
The results of the HTVS can identify promising candidate molecules with desired properties, which can then be prioritized for synthesis and experimental validation. This approach significantly narrows down the vast chemical space and focuses experimental efforts on the most promising candidates.
Table 3: Illustrative High-Throughput Virtual Screening Workflow for Derivatives of this compound
| Step | Description | Computational Method | Desired Outcome |
| 1. Library Generation | Create a virtual library of 10,000 derivatives by modifying the ethanone side chain and substituting the chlorine atoms. | Cheminformatics tools | Diverse set of virtual compounds. |
| 2. Initial Screening | Rapidly calculate basic electronic properties (e.g., HOMO/LUMO levels). | Semi-empirical methods (e.g., PM7) | A filtered list of 1,000 promising candidates. |
| 3. Refined Screening | Perform more accurate calculations of electronic and optical properties on the filtered list. | Density Functional Theory (DFT) | A shortlist of 50 high-potential candidates. |
| 4. Experimental Validation | Synthesize and characterize the top 5-10 candidates from the refined screening. | Laboratory synthesis and characterization | Identification of novel materials with superior performance. |
Through such a systematic computational approach, the potential of this compound as a building block for advanced non-biological materials can be efficiently explored and realized.
Q & A
Q. Example Protocol :
| Step | Parameter | Conditions |
|---|---|---|
| 1 | Reactants | Equimolar α-bromoacetophenone derivatives and thiourea |
| 2 | Catalyst | Bleaching Earth Clay (10 wt%) |
| 3 | Solvent | PEG-400 |
| 4 | Temperature | 70–80°C, 1 hour |
| 5 | Workup | Ice-water quench, recrystallization in aqueous acetic acid |
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Q. Basic
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-Cl at ~750 cm⁻¹) .
- ¹H NMR : Reveals electronic environments (e.g., acetyl proton at δ 2.5–3.0 ppm, thiazole protons at δ 7.0–8.5 ppm) .
- X-ray Crystallography : Resolves molecular geometry and confirms substituent positions (e.g., using SHELX for refinement ).
Q. Advanced Validation :
- Structure Validation : Tools like PLATON (via Structure Validation in Chemical Crystallography ) detect disorders or twinning in crystals.
- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters .
How can computational modeling predict the reactivity and electronic properties of this compound?
Q. Advanced
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
- Puckering Analysis : Use Cremer-Pople parameters to model non-planar ring conformations .
- Docking Studies : Screen for binding affinity with biological targets (e.g., cardiovascular enzymes ).
Q. Example Data :
| Property | Method | Key Insight |
|---|---|---|
| HOMO Energy | DFT/B3LYP | -5.2 eV (suggests moderate electrophilicity) |
| Dihedral Angles | Cremer-Pople Coordinates | Puckering amplitude (q) = 0.45 Å |
What strategies resolve contradictions in crystallographic or spectroscopic data?
Q. Advanced
- Data Reconciliation : Cross-validate NMR/IR with X-ray results. For instance, if NMR suggests a planar structure but crystallography shows puckering, re-examine solvent effects on conformation .
- Software Limitations : SHELX may struggle with disordered atoms; use alternative refinement in OLEX2 or PHENIX .
- Twinned Data : Apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections .
Case Study : A reported planar thiazole ring in NMR but puckered in XRD was resolved by confirming crystal packing forces induced non-planarity .
What in vitro models are suitable for evaluating its pharmacological activity?
Q. Advanced
- Cardiotropic Assays : Use isolated rat thoracic aorta rings to measure vasodilation/constriction .
- Dose-Response Studies : Compare EC₅₀ values with reference compounds (e.g., L-carnitine) .
- Toxicity Screening : Employ HEK293 or HepG2 cell lines for cytotoxicity profiling.
Q. Pharmacological Data :
| Assay | Result | Reference Compound |
|---|---|---|
| Aorta Relaxation | EC₅₀ = 12 µM | L-carnitine (EC₅₀ = 25 µM) |
How can low yields in thiazole synthesis be troubleshooted?
Q. Basic
- Side Reactions : Monitor by TLC; if intermediates degrade, reduce temperature or switch to inert solvents (e.g., DMF) .
- Catalyst Efficiency : Test alternative catalysts (e.g., p-TSA) if Bleaching Earth Clay underperforms .
- Purification : Optimize recrystallization solvents (e.g., ethanol/water vs. acetic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
